Regioisomeric Methoxy Positioning Dictates Carbonic Anhydrase Inhibitory Scaffold Utility
The 3-methoxyphenyl regioisomer (target compound) and the 4-methoxyphenyl regioisomer (CAS 86685-98-5) exhibit distinct functional applications in medicinal chemistry. While the 4-methoxy analog is explicitly documented for preparing and studying human carbonic anhydrase inhibitory activity of isoxazole-based primary mono- and bis-sulfonamides , the 3-methoxy target compound is positioned as a key intermediate for antitubulin and kinase-targeted isoxazole derivatives [1]. This regiochemical differentiation in documented applications reflects underlying differences in steric and electronic properties that influence downstream synthetic utility and biological targeting.
| Evidence Dimension | Documented Application / Synthetic Utility |
|---|---|
| Target Compound Data | Documented intermediate for antitubulin and kinase-targeted isoxazole derivatives; serves as precursor in TACC3 inhibitor patent series |
| Comparator Or Baseline | 5-Amino-3-(4-methoxyphenyl)isoxazole (CAS 86685-98-5): Documented for human carbonic anhydrase inhibitory sulfonamide preparation |
| Quantified Difference | Divergent documented applications based on regiochemistry (meta-OCH3 vs para-OCH3) |
| Conditions | Vendor technical documentation and patent family analysis |
Why This Matters
Researchers targeting tubulin polymerization or kinase pathways should procure the 3-methoxy isomer specifically, as the 4-methoxy isomer is documented for a distinct target class (carbonic anhydrase), reflecting genuine regiochemical SAR differences.
- [1] CAS Common Chemistry. 3-(3-Methoxyphenyl)-5-isoxazolamine (CAS RN: 119162-46-8) and BOC Sciences product description. View Source
